

Zegruvirimat antiviral activity spectrum

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An In-depth Technical Guide to the Antiviral Activity Spectrum of Tecovirimat

Disclaimer: Initial searches for "**Zegruvirimat**" did not yield any relevant results. It is highly probable that this is a misspelling of "Tecovirimat" (also known as TPOXX® or ST-246), a well-documented antiviral agent. This guide will focus on the known antiviral activity and characteristics of Tecovirimat.

Introduction

Tecovirimat is a potent antiviral drug with a well-defined spectrum of activity primarily directed against members of the Orthopoxvirus genus.^{[1][2]} It was initially developed as a countermeasure for smallpox, caused by the variola virus, and has since demonstrated efficacy against other orthopoxviruses, including monkeypox virus, vaccinia virus, and cowpox virus.^[3] ^[4] This technical guide provides a comprehensive overview of Tecovirimat's antiviral activity, mechanism of action, and the experimental methodologies used for its evaluation.

Antiviral Activity Spectrum

Tecovirimat exhibits potent and selective activity against orthopoxviruses. In vitro studies have consistently demonstrated its ability to inhibit the replication of a wide range of these viruses at nanomolar concentrations.^{[5][6][7]}

Quantitative Antiviral Data

The following table summarizes the in vitro efficacy of Tecovirimat against various orthopoxviruses. The 50% effective concentration (EC50) represents the drug concentration

required to inhibit viral replication by 50%.

Virus	Cell Line	EC50 (μM)	Reference
Monkeypox Virus (MPXV)	Vero	0.0127	[5]
Monkeypox Virus (MPXV)	Calu-3	~0.01	[8]
Monkeypox Virus (MPXV) Clade 1a	U2OS	0.0043	[7]
Monkeypox Virus (MPXV) Clade 1b	U2OS	0.0018	[7]
Monkeypox Virus (MPXV) Clade 2a	U2OS	0.0033	[7]
Monkeypox Virus (MPXV) Clade 2b	U2OS	0.0021	[7]
Variola Virus (VARV)	Multiple	0.01 - 0.07	[1]
Cowpox Virus (CPXV)	Multiple	Not Specified	[1]
Vaccinia Virus (VACV)	Multiple	Not Specified	[1]

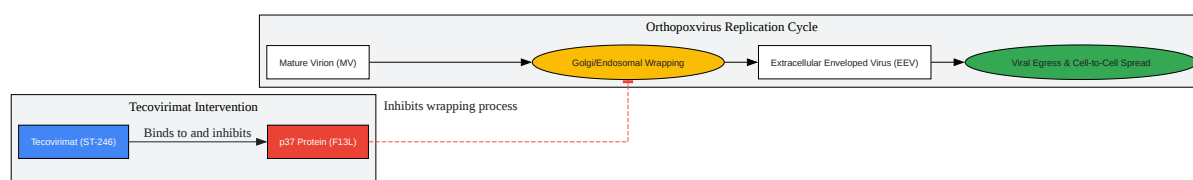
Note: Tecovirimat has been shown to be highly selective, with no significant activity observed against other classes of viruses at concentrations up to 40 μM.[1]

Mechanism of Action

Tecovirimat exerts its antiviral effect by targeting the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus (EEV).[2][3] The EEV form is crucial for the cell-to-cell spread of the virus within a host.[2] By inhibiting p37, Tecovirimat prevents the wrapping of mature virions (MVs) with a double membrane derived from the Golgi or endosomal compartments, thus blocking the formation of EEVs and limiting viral dissemination.[1][9] Recent studies suggest that Tecovirimat acts as a

"molecular glue," inducing the dimerization of the F13 phospholipase, which in turn blocks its function.[7][10]

Signaling Pathway of Tecovirimat Action



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Caption: Mechanism of action of Tecovirimat targeting the p37 protein to inhibit viral wrapping.

Experimental Protocols

The antiviral activity and cytotoxicity of Tecovirimat are typically evaluated using a variety of in vitro and in vivo models.

In Vitro Efficacy Assays

1. Plaque Reduction Assay:

- Objective: To determine the concentration of Tecovirimat required to reduce the number of viral plaques by 50% (EC50).
- Methodology:
 - Confluent monolayers of a suitable cell line (e.g., Vero, U2OS) are prepared in multi-well plates.

- Cells are infected with a known amount of virus for a specific adsorption period.
- The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Tecovirimat.
- Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
- Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- The EC50 value is calculated by comparing the number of plaques in treated wells to untreated control wells.[\[5\]](#)

2. Cytopathic Effect (CPE) Inhibition Assay:

- Objective: To measure the ability of Tecovirimat to protect cells from virus-induced cell death.
- Methodology:
 - Cells are seeded in 96-well plates and allowed to adhere.
 - Serial dilutions of Tecovirimat are added to the wells, followed by the addition of the virus.
 - Plates are incubated until significant CPE is observed in the virus control wells.
 - Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).
 - The EC50 is determined as the concentration of the drug that protects 50% of the cells from viral-induced death.[\[1\]](#)

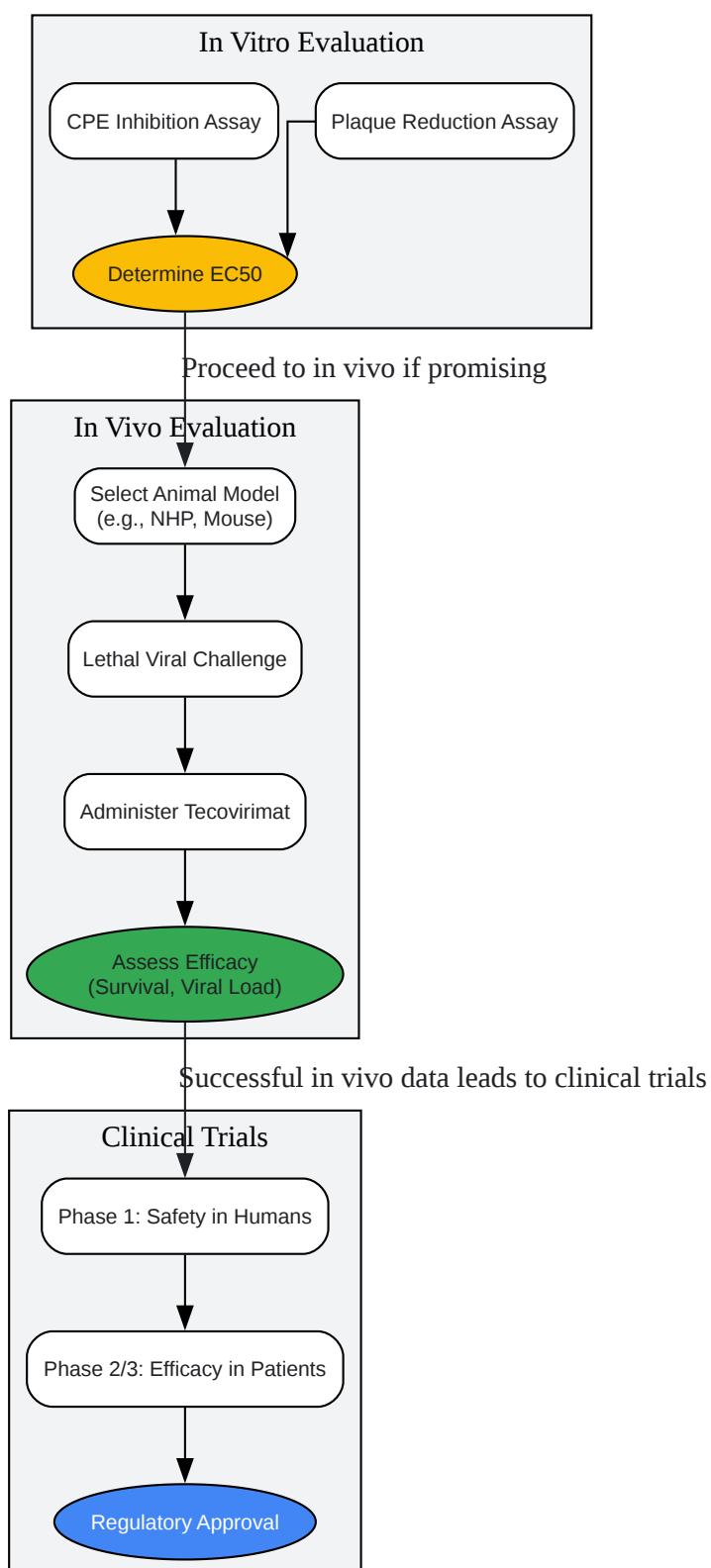
In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy of Tecovirimat.

- Non-human Primate (NHP) Model: Cynomolgus macaques are challenged with a lethal dose of monkeypox virus. Tecovirimat is administered orally, and the primary endpoint is survival. Secondary endpoints can include lesion formation and viral load.[\[1\]](#)
- Rabbit (RPXV) Model: Rabbits are challenged with a lethal dose of rabbitpox virus. Tecovirimat treatment is evaluated based on survival rates.[\[1\]](#)

- Mouse Model: CAST/EiJ mice are infected intranasally with monkeypox virus. The efficacy of oral Tecovirimat treatment is assessed by measuring the reduction in viral titers in various tissues.[6]

Experimental Workflow for Antiviral Evaluation



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Caption: A generalized workflow for the preclinical and clinical evaluation of Tecovirimat.

Clinical Experience

Tecovirimat has been approved for the treatment of smallpox.[11] Its use for monkeypox is investigational, and it has been made available through expanded access programs during outbreaks.[11] Several clinical trials, including STOMP and PALM 007, have been conducted to evaluate the safety and efficacy of Tecovirimat for monkeypox.[12][13][14] Initial analyses from these trials have shown that Tecovirimat is safe but did not significantly reduce the time to lesion resolution in all patient populations.[11][13][15] However, some data suggests a potential clinical benefit in patients treated early in the course of the disease and in those with severe disease.[13]

Resistance

Naturally occurring resistance to Tecovirimat has not been observed.[1] However, resistance can develop under drug selection pressure.[1] Mutations in the F13L gene, which codes for the p37 protein, have been associated with Tecovirimat resistance.[10]

Conclusion

Tecovirimat is a highly potent and selective inhibitor of orthopoxviruses with a well-characterized mechanism of action. It targets the p37 protein, preventing the formation of the extracellular enveloped virus and thereby limiting viral spread. While its clinical efficacy in all monkeypox patient populations is still under investigation, it remains an important tool in the arsenal against orthopoxvirus infections, particularly smallpox. Further research and clinical trials will continue to define its optimal use in various clinical settings.

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